N-(2-iodo-4,5-dimethoxybenzyl)acetamide
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Overview
Description
N-(2-iodo-4,5-dimethoxybenzyl)acetamide is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of an iodine atom and two methoxy groups attached to a benzene ring, along with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodo-4,5-dimethoxybenzyl)acetamide typically involves the iodination of a precursor compound followed by the introduction of the acetamide group. One common method involves the following steps:
Iodination: The precursor compound, 4,5-dimethoxybenzyl alcohol, is treated with iodine and a suitable oxidizing agent, such as sodium hypochlorite, to introduce the iodine atom at the 2-position of the benzene ring.
Acetamidation: The iodinated intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodo-4,5-dimethoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Substitution: The iodine atom in the compound can be substituted with other functional groups, such as fluorine or chlorine, using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-chlorosuccinimide or N-bromosuccinimide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(2-iodo-4,5-dimethoxybenzyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-iodo-4,5-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the iodine atom and methoxy groups enhances its binding affinity to these targets, leading to various biological effects. The compound may modulate the activity of enzymes or receptors, thereby influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with similar structural features.
2,5-dimethoxy-4-iodophenethylamine (2C-I): Another phenethylamine derivative with hallucinogenic properties.
4-bromo-2,5-dimethoxyphenethylamine (2C-B): A compound with similar chemical structure but different halogen substitution.
Uniqueness
N-(2-iodo-4,5-dimethoxybenzyl)acetamide is unique due to the presence of the acetamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
CAS No. |
352545-29-0 |
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Molecular Formula |
C11H14INO3 |
Molecular Weight |
335.14g/mol |
IUPAC Name |
N-[(2-iodo-4,5-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C11H14INO3/c1-7(14)13-6-8-4-10(15-2)11(16-3)5-9(8)12/h4-5H,6H2,1-3H3,(H,13,14) |
InChI Key |
PSZXZOFHSTWQCO-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC(=C(C=C1I)OC)OC |
Canonical SMILES |
CC(=O)NCC1=CC(=C(C=C1I)OC)OC |
Origin of Product |
United States |
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